molecular formula C13H10F3N5O B14260659 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine CAS No. 168098-98-4

6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine

Cat. No.: B14260659
CAS No.: 168098-98-4
M. Wt: 309.25 g/mol
InChI Key: VFLGMZQKMKVTLJ-UHFFFAOYSA-N
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Description

6-((2-(Trifluoromethyl)benzyl)oxy)-1H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a purine ring system. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(Trifluoromethyl)benzyl)oxy)-1H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzyl alcohol and 6-chloropurine.

    Formation of Benzyl Ether: The 2-(trifluoromethyl)benzyl alcohol is reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then reacted with 6-chloropurine to form the benzyl ether linkage.

    Amination: The final step involves the introduction of an amine group at the 2-position of the purine ring. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines under appropriate conditions.

Industrial Production Methods

Industrial production of 6-((2-(Trifluoromethyl)benzyl)oxy)-1H-purin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((2-(Trifluoromethyl)benzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

6-((2-(Trifluoromethyl)benzyl)oxy)-1H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((2-(Trifluoromethyl)benzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-1H-purin-2-amine: Lacks the trifluoromethyl group, resulting in different electronic properties.

    6-(2-Methylbenzyl)oxy-1H-purin-2-amine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

6-((2-(Trifluoromethyl)benzyl)oxy)-1H-purin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced properties.

Properties

CAS No.

168098-98-4

Molecular Formula

C13H10F3N5O

Molecular Weight

309.25 g/mol

IUPAC Name

6-[[2-(trifluoromethyl)phenyl]methoxy]-7H-purin-2-amine

InChI

InChI=1S/C13H10F3N5O/c14-13(15,16)8-4-2-1-3-7(8)5-22-11-9-10(19-6-18-9)20-12(17)21-11/h1-4,6H,5H2,(H3,17,18,19,20,21)

InChI Key

VFLGMZQKMKVTLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC(=NC3=C2NC=N3)N)C(F)(F)F

Origin of Product

United States

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